Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
Brand Name:
Vulcanchem
CAS No.:
383173-63-5
VCID:
VC0016810
InChI:
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1
SMILES:
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C
Molecular Formula:
C17H19NO8
Molecular Weight:
365.338
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
CAS No.: 383173-63-5
Cat. No.: VC0016810
Molecular Formula: C17H19NO8
Molecular Weight: 365.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383173-63-5 |
|---|---|
| Molecular Formula | C17H19NO8 |
| Molecular Weight | 365.338 |
| IUPAC Name | [(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1 |
| Standard InChI Key | AZEOAFROQDCKCF-IXDOHACOSA-N |
| SMILES | CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator